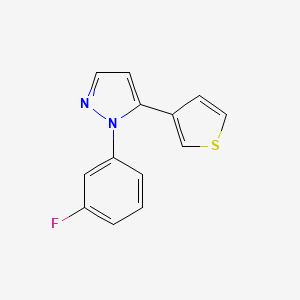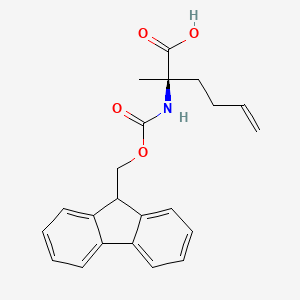
5-(3,5-Difluorophenyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Difluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a pyridine ring substituted with a 3,5-difluorophenyl group and an amine group at the 3-position
作用机制
- The primary target of 5-(3,5-Difluorophenyl)pyridin-3-amine is likely a specific protein or receptor involved in cellular signaling pathways. Unfortunately, specific information about the exact target remains elusive in the available literature .
- Absorption : The compound’s oral bioavailability is crucial. If it’s well-absorbed, it can reach its target effectively .
Target of Action
Pharmacokinetics (ADME)
生化分析
Biochemical Properties
5-(3,5-Difluorophenyl)pyridin-3-amine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions depends on the binding affinity and specificity of this compound for its target molecules .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of key signaling proteins, leading to changes in cellular responses. Additionally, this compound can impact the expression of specific genes, thereby modulating the production of proteins involved in various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s activity can decrease over time due to degradation or metabolic processes. Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Identifying the optimal dosage is essential for maximizing its therapeutic potential while minimizing side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These metabolic processes can influence the compound’s activity and duration of action. Additionally, this compound can affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues or cellular compartments can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is important for its interactions with target biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Difluorophenyl)pyridin-3-amine typically involves the following steps:
Electrophilic Fluorination: The starting material, 3,5-dibromo-4-formylpyridine, undergoes electrophilic fluorination using N-fluoro-benzenesulfonimide (NFSI) to produce 3,5-difluoropyridine.
Suzuki–Miyaura Coupling: The 3,5-difluoropyridine is then subjected to Suzuki–Miyaura coupling with a suitable boronic acid derivative to introduce the 3,5-difluorophenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(3,5-Difluorophenyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted pyridines and amines, which can be further utilized in different applications .
科学研究应用
5-(3,5-Difluorophenyl)pyridin-3-amine has a wide range of scientific research applications, including:
相似化合物的比较
Similar Compounds
3,5-Difluoropyridine: A precursor in the synthesis of 5-(3,5-Difluorophenyl)pyridin-3-amine.
5-(Difluoromethoxy)pyridin-3-amine: A structurally similar compound with different substituents on the aromatic ring.
2,3,5-Trifluoropyridine: Another fluorinated pyridine with distinct substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The presence of both fluorine atoms and an amine group enhances its reactivity and potential for diverse applications .
属性
IUPAC Name |
5-(3,5-difluorophenyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-9-1-7(2-10(13)4-9)8-3-11(14)6-15-5-8/h1-6H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIODBYFBPBBDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CC(=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735030 |
Source


|
| Record name | 5-(3,5-Difluorophenyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225914-83-9 |
Source


|
| Record name | 5-(3,5-Difluorophenyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B597161.png)
![1-[(4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate](/img/structure/B597162.png)






![(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B597172.png)

![(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B597175.png)
![1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B597178.png)


